3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine chemical properties
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine chemical properties
An In-Depth Technical Guide to 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is recognized as a privileged scaffold, forming the basis for numerous kinase inhibitors and other pharmacologically active agents.[1][2] This document details the compound's physicochemical properties, outlines plausible synthetic and analytical methodologies, discusses its chemical reactivity, and explores its applications in modern drug development. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical insights.
Introduction and Strategic Importance
3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings.[3] The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, has garnered substantial attention. A search of drug databases reveals that numerous compounds featuring this scaffold are in various stages of research and development, with some having received regulatory approval.[3]
The strategic importance of this scaffold lies in its unique three-dimensional structure and its capacity for forming key interactions with biological targets. The pyrazole moiety frequently serves as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π–π stacking interactions, making the scaffold ideal for designing inhibitors that target the ATP-binding sites of kinases.[2] The specific subject of this guide, featuring a 5-amino group and a 3-methoxy group, offers versatile handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The amino group provides a nucleophilic center for introducing diverse substituents, which can modulate potency, selectivity, and pharmacokinetic properties.
Physicochemical and Structural Properties
The fundamental properties of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine are summarized below. While experimental data for properties like melting point and pKa are not widely published, the values can be predicted using computational models or determined empirically.
| Property | Value | Source |
| CAS Number | 1186609-65-3 | [4] |
| Molecular Formula | C₇H₈N₄O | [4] |
| Molecular Weight | 164.17 g/mol | [4] |
| Appearance | Typically a solid at room temperature. | [5] |
| Solubility | Expected to have moderate solubility in polar organic solvents. | [5] |
| SMILES | NC1=CN=C(NN=C2OC)C2=C1 | [4] |
| Storage | Store at room temperature in a dark place under an inert atmosphere. | [4] |
Synthesis and Characterization
Proposed Synthetic Workflow
The logical precursor for this synthesis is 3-methoxy-1H-pyrazol-5-amine . This starting material can be reacted with a malonate derivative, such as diethyl malonate, under conditions that facilitate cyclization, a strategy analogous to the Gould-Jacobs reaction.[3]
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is illustrative, based on established chemical principles for this compound class. It must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
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Reaction Setup: In a high-temperature reaction vessel equipped with a condenser and nitrogen inlet, combine 3-methoxy-1H-pyrazol-5-amine (1.0 eq) and diethyl malonate (1.2 eq).
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Causality: Using a slight excess of diethyl malonate ensures the complete consumption of the limiting aminopyrazole starting material. The reaction is typically performed neat or in a high-boiling solvent like diphenyl ether.
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Condensation: Heat the mixture to 150-180 °C for 2-4 hours. Ethanol will be evolved as the initial condensation occurs. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the intermediate enamine.
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Cyclization: Increase the temperature to 250-260 °C and maintain for 1-2 hours. This provides the thermal energy required for the intramolecular cyclization (ring-closing) reaction.
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Trustworthiness: This two-temperature approach is a self-validating system. The lower temperature drives the initial condensation, while the higher temperature is specifically for the more energy-intensive cyclization, preventing decomposition that might occur if heated to the maximum temperature from the start.
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Workup and Purification: Cool the reaction mixture to room temperature. The resulting solid is often triturated with a solvent like hexane or ether to remove high-boiling impurities. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Expected Analytical & Spectral Data
Full characterization is essential to confirm the structure. Based on analogous structures reported in the literature, the following spectral features would be anticipated.[6][7]
| Technique | Expected Features |
| ¹H NMR | - Singlet for methoxy (-OCH₃) protons (~3.9-4.1 ppm).- Broad singlet for amine (-NH₂) protons.- Singlet for the C4-H proton of the pyridine ring.- Singlet for the C6-H proton of the pyridine ring.- Broad singlet for the pyrazole N-H proton. |
| ¹³C NMR | - Signal for the methoxy carbon (~55-60 ppm).- Signals for the aromatic carbons of the fused ring system in the range of ~90-160 ppm. |
| IR (Infrared) | - N-H stretching vibrations for the amine and pyrazole N-H (~3100-3400 cm⁻¹).- C-O stretching for the methoxy group (~1030-1250 cm⁻¹).- C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹). |
| MS (Mass Spec) | Molecular ion peak [M+H]⁺ at m/z = 165.08, consistent with the molecular formula C₇H₈N₄O. |
Chemical Reactivity and Derivatization Potential
The structure of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine contains several reactive sites, making it a versatile building block for creating libraries of analogues for SAR studies.
Caption: Key reactive sites for chemical modification.
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N-Acylation/Sulfonylation: The primary amino group at the C5 position is a potent nucleophile and can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides. This is a common strategy for installing side chains that can probe different pockets of a target protein.
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N-Alkylation: The pyrazole N1-H is acidic and can be deprotonated with a suitable base, followed by alkylation to introduce substituents. This modification can impact solubility and cell permeability. The C5-amino group can also be alkylated under different conditions.
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Buchwald-Hartwig/Ullmann Coupling: The amino group can participate in cross-coupling reactions with aryl halides to form more complex biaryl amine structures.
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Diazotization: The 5-amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, hydroxyl) in Sandmeyer-type reactions, providing access to a wide range of C5-substituted analogues.
Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. Its rigid structure and hydrogen bonding capabilities allow it to effectively mimic the hinge-binding motif of ATP.
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Kinase Inhibition: Derivatives of this scaffold have been extensively explored as inhibitors of various kinases, including Tropomyosin Receptor Kinases (TRKs).[2] The aminopyrazole portion typically forms crucial hydrogen bonds with the kinase hinge region, while substituents at other positions can be tailored to achieve selectivity and potency.[2]
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Anticancer and Anti-Angiogenic Agents: Certain N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest and demonstrating anti-angiogenic effects.[8] This highlights the scaffold's potential in oncology beyond kinase inhibition.
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General Bioactivity: The scaffold is considered "privileged" because it binds to multiple, unrelated protein targets. This versatility has led to its investigation in a wide range of therapeutic areas.[1]
Caption: Role as a versatile scaffold in drug discovery.
Safety and Handling
According to available safety data, 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine is classified as harmful if swallowed (H302).[4] Standard laboratory safety protocols should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
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First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.[4]
Conclusion
3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine is a high-value heterocyclic building block with significant potential in medicinal chemistry. Its robust scaffold, combined with versatile functional groups, provides a powerful platform for developing novel therapeutics, particularly in the area of kinase inhibition. This guide has outlined its core properties, provided a framework for its synthesis and characterization, and highlighted its strategic importance in drug discovery. Further experimental investigation of this compound and its derivatives is warranted to fully explore its pharmacological potential.
References
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Wang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 33, 115998. Available from: [Link]
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